(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide
CAS No.: 850910-61-1
Cat. No.: VC4351698
Molecular Formula: C23H20N4O5S2
Molecular Weight: 496.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850910-61-1 |
|---|---|
| Molecular Formula | C23H20N4O5S2 |
| Molecular Weight | 496.56 |
| IUPAC Name | N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide |
| Standard InChI | InChI=1S/C23H20N4O5S2/c1-3-26-20-14-11-18(27(29)30)15-21(20)33-23(26)24-22(28)16-9-12-19(13-10-16)34(31,32)25(2)17-7-5-4-6-8-17/h4-15H,3H2,1-2H3 |
| Standard InChI Key | IUJABWSFOCHXAP-WCWDXBQESA-N |
| SMILES | CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound’s architecture integrates three critical moieties:
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Benzothiazole core: A bicyclic system comprising a benzene ring fused to a thiazole ring, substituted with a nitro group at position 6 and an ethyl group at position 3.
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Sulfamoyl group: A sulfonamide derivative featuring N-methyl and N-phenyl substituents.
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Benzamide linkage: Connects the benzothiazole and sulfamoyl groups via an amide bond.
The E-configuration of the imine bond (C=N) in the benzothiazole ring is critical for maintaining planar geometry, which influences intermolecular interactions .
Table 1: Molecular Properties of (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide
| Property | Value |
|---|---|
| CAS Number | 850910-61-1 |
| Molecular Formula | |
| Molecular Weight | 496.56 g/mol |
| IUPAC Name | N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide |
| SMILES | CCN1C2=C(C=C(C=C2)N+[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
| InChIKey | IUJABWSFOCHXAP-UHFFFAOYSA-N |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of this compound involves multi-step reactions, typically starting from commercially available precursors:
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Benzothiazole Formation: Condensation of 2-aminothiophenol with ethyl acetoacetate under acidic conditions yields the 3-ethylbenzothiazole scaffold. Nitration at position 6 introduces the nitro group.
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Sulfamoyl Benzamide Synthesis: 4-(N-methyl-N-phenylsulfamoyl)benzoic acid is activated using thionyl chloride (SOCl₂) and coupled to the benzothiazole amine via a nucleophilic acyl substitution reaction .
Table 2: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|---|
| 1 | Benzothiazole ring formation | H₂SO₄, 80–100°C, 6 h | Slow addition of nitrating agent |
| 2 | Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | Controlled temperature to avoid over-nitration |
| 3 | Amide coupling | SOCl₂, DMF (catalytic), reflux | Excess acyl chloride to drive reaction |
Analytical Techniques
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Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and purity. The ethyl group (δ 1.2–1.4 ppm, triplet) and nitro group (δ 8.2–8.4 ppm, singlet) are diagnostic.
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (m/z 496.56) and fragmentation patterns .
| Target | Mechanism of Action | Structural Relevance |
|---|---|---|
| Dihydropteroate synthase | Competitive inhibition of pterin binding | Nitro group’s electron-withdrawing effects |
| Carbonic anhydrase IX | Zinc ion chelation via sulfonamide oxygen | Sulfamoyl group geometry |
Research Findings and Comparative Analysis
In Silico Predictions
Computational studies predict moderate blood-brain barrier permeability (logBB = 0.3) and oral bioavailability (Lipinski’s rule compliance: MW <500, logP = 2.8) .
Stability and Solubility
The compound’s solubility in aqueous media is limited (logS = -4.2), necessitating prodrug strategies or formulation with solubilizing agents.
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